molecular formula C20H18N2O B10850989 N-(4''-Isonicotinoylbiphenyl-3-yl)acetamide

N-(4''-Isonicotinoylbiphenyl-3-yl)acetamide

Cat. No.: B10850989
M. Wt: 302.4 g/mol
InChI Key: HURKLDLRCGKBKL-UHFFFAOYSA-N
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Description

N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide is a small molecular compound known for its potential pharmacological applications. It is characterized by the presence of an isonicotinoyl group attached to a biphenyl structure, which is further linked to an acetamide moiety. This compound has garnered interest due to its potential as a therapeutic agent, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a brominated aromatic compound is reacted with a boronic acid derivative in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with an aqueous solution of sodium carbonate and tetrabutylammonium bromide as additives. The mixture is deoxygenated, flushed with nitrogen, and heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves techniques such as flash chromatography and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide involves its interaction with specific molecular targets. One of the primary targets is steroid 11-beta-hydroxylase (CYP11B1), an enzyme involved in the biosynthesis of corticosteroids. By inhibiting this enzyme, the compound can modulate the production of corticosteroids, which play a crucial role in various physiological processes, including inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: N-(4’-Isonicotinoylbiphenyl-3-yl)acetamide stands out due to its unique biphenyl structure linked to an isonicotinoyl group, which imparts distinct pharmacological properties. Its ability to inhibit steroid 11-beta-hydroxylase (CYP11B1) sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-[4-(pyridin-4-ylmethyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C20H18N2O/c1-15(23)22-20-4-2-3-19(14-20)18-7-5-16(6-8-18)13-17-9-11-21-12-10-17/h2-12,14H,13H2,1H3,(H,22,23)

InChI Key

HURKLDLRCGKBKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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